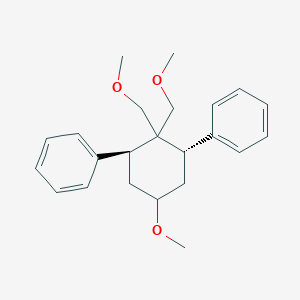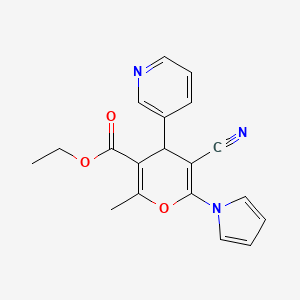![molecular formula C17H15N3O2S B11051695 11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a fused tricyclic ring system with a variety of functional groups.
- The compound’s molecular formula is C14H10O2 .
- It contains a 1,3,9-triazatricyclo[8.4.0.02,7]tetradeca core, which is a bicyclic structure with a nitrogen atom at position 1 and a double bond at position 2.
- The substituents include a methyl group at position 11 and a 3-methylthiophen-2-yl group at position 6.
- This compound is an aldehyde , specifically a 4-carbaldehyde .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves cyclization reactions and functional group manipulations.
- Industrial production methods are also scarce, suggesting that this compound may not be widely produced.
Chemical Reactions Analysis
- Given its aldehyde functionality, it could undergo oxidation (to form carboxylic acids), reduction (to form alcohols), and substitution reactions.
- Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
- Major products would depend on the specific reaction conditions.
Scientific Research Applications
- Limited information exists on its applications, but we can speculate:
- Chemistry : It might serve as a building block for more complex molecules.
- Biology : Potential use in drug discovery due to its unique structure.
- Medicine : Investigate its pharmacological properties.
- Industry : Perhaps as a precursor for specialty chemicals.
Mechanism of Action
- Without specific data, we can’t pinpoint its exact mechanism. its structure suggests potential interactions with biological targets or enzymes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs. related compounds include:
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione |
InChI |
InChI=1S/C17H15N3O2S/c1-9-5-7-23-14(9)11-8-12(21)18-16-13(11)17(22)19-15-10(2)4-3-6-20(15)16/h3-7,11H,8H2,1-2H3,(H,18,21) |
InChI Key |
KLGPMAPQBOTLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)

![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)


![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)

![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)


![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
